molecular formula C22H22FN3O2 B3011939 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide CAS No. 946215-83-4

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide

Cat. No.: B3011939
CAS No.: 946215-83-4
M. Wt: 379.435
InChI Key: RYWHOMKKWXGZNN-UHFFFAOYSA-N
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Description

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide typically involves multi-step organic reactionsThe final step involves the attachment of the butanamide chain via amide bond formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide
  • 4-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide
  • 4-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide

Uniqueness

The uniqueness of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide lies in its fluorine substitution, which can significantly alter its chemical properties and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-16(17-6-3-2-4-7-17)24-21(27)8-5-15-26-22(28)14-13-20(25-26)18-9-11-19(23)12-10-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWHOMKKWXGZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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